molecular formula C12H12Fe 10* B072475 Vinylferrocene CAS No. 1271-51-8

Vinylferrocene

Cat. No. B072475
CAS RN: 1271-51-8
M. Wt: 212.07 g/mol
InChI Key: VGBAECKRTWHKHC-UHFFFAOYSA-N
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Description

Vinylferrocene is an organometallic compound with the formula (C5H5)Fe(C5H4CH=CH2). It is a derivative of ferrocene, with a vinyl group attached to one cyclopentadienyl ligand . As the ferrocene analogue of styrene, it is the precursor to some polyferrocenes .


Synthesis Analysis

Vinylferrocene can be prepared by the dehydration of α-hydroxylethylferrocene, which is obtained from acetylferrocene . An improved, short and efficient synthesis of vinylferrocene has been reported. This three-step synthesis includes Friedel–Crafts acylation, reduction, and a one-pot mesylation/elimination step to afford the target compound in 62% yield over three steps .


Molecular Structure Analysis

Vinylferrocene has a molecular formula of C12H12Fe and an average mass of 212.069 Da . The structure of the vinylcyclopentadienyl moiety within vinylferrocene and its oxidized form shows little difference .


Chemical Reactions Analysis

Vinylferrocene has been used as a powerful dienophile for the Diels–Alder reaction and reactive substrate for thiol addition reactions upon conversion to its ferrocenium state .


Physical And Chemical Properties Analysis

Vinylferrocene is an orange, air-stable oily solid that is soluble in nonpolar organic solvents . It has a melting point of 50–52 °C . It is insoluble in water and has a vapor pressure of 10.8mmHg at 25°C .

Scientific Research Applications

3D Micro/Nanopatterning

Vinylferrocene has been used in the field of nanoimprint lithography (NIL) . In this process, a pattern is created by mechanically deforming an imprint resist via embossing with a stamp . Vinylferrocene-methyl methacrylate copolymers have been structured into 3D-micro/nano-patterns using NIL . This opens the way for redox-responsive 3D-nano/micro-objects and patterns via NIL to be explored in the future .

Redox-Mediated Reactions

Chemical redox reactions have been exploited to transform unreactive vinylferrocene into a powerful dienophile for the Diels–Alder reaction and reactive substrate for thiol addition reactions upon conversion to its ferrocenium state . This transformation allows vinylferrocene to facilitate redox-auxiliary-like reactivity .

Materials Science

Functionalized ferrocenes, including vinylferrocene, have found extensive applications in materials science . The unique structural and redox properties of ferrocene make it a valuable building block in this field .

Catalysis

Vinylferrocene and its derivatives have been used in catalysis . The ability of ferrocene to undergo reversible oxidation makes it a useful component in recyclable catalysts .

Medicinal Chemistry

Vinylferrocene has also found applications in medicinal chemistry . The redox properties of ferrocene have been exploited in the development of new drugs and therapies .

Switchable Motif for Host–Guest Complexation

The ability of ferrocene to undergo reversible oxidation has been used to develop a switchable motif for host–guest complexation . This property has been used in the design of new materials and devices .

Mechanism of Action

Target of Action

The primary target of Vinylferrocene is Glutathione Peroxidase 4 (GPX4) . GPX4 is the only peroxidase in mammals capable of reducing lipid hydroperoxides . When GPX4 function is impaired, lipid peroxidation causes ferroptosis, a tumor-suppressive process .

Mode of Action

Vinylferrocene interacts with its target, GPX4, by inhibiting its function . This inhibition leads to an increase in cellular reactive oxygen species (ROS) and lipid peroxidation (LPO), thereby inducing ferroptosis . Ferrocene plays a dual role in this process: it maintains the inhibition capacity of certain molecules with GPX4 and also acts as the ROS producer to enhance the vulnerability to ferroptosis of cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Vinylferrocene is the ferroptosis pathway . Ferroptosis is an iron-dependent form of programmed cell death caused by increased cellular ROS and LPO . Lipid metabolism, ROS biology, and iron regulation are the central intersections of the framework of ferroptosis .

Pharmacokinetics

The inherent stability of ferrocene in air, heat, and light, its low toxicity, and reversible redox properties suggest that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The result of Vinylferrocene’s action is the induction of ferroptosis in cancer cells, thereby attenuating tumor growth . This is achieved through the inhibition of GPX4, leading to an increase in cellular ROS and LPO .

Action Environment

The action of Vinylferrocene is influenced by various environmental factors. Its inherent stability in air, heat, and light enhances its efficacy . Moreover, its solubility in organic solvents and rapid electron transfer properties suggest that it may be stable and effective in various biological environments .

Safety and Hazards

Vinylferrocene is a flammable solid . It should be kept away from heat, open flames, and sparks . In case of fire, use water spray, foam, carbon dioxide, or dry chemical to extinguish .

Future Directions

Vinylferrocene has emerged as a versatile building block in numerous transformations for the synthesis of diverse functionalized ferrocene derivatives . Its potential as a redox-active ene functional precursor for thiol–ene radical reaction has been successfully investigated for the first time . This study can help provide insight regarding material design considerations for redox moiety implementation in electrochemical applications .

properties

IUPAC Name

cyclopenta-1,3-diene;1-ethenylcyclopenta-1,3-diene;iron(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7.C5H5.Fe/c1-2-7-5-3-4-6-7;1-2-4-5-3-1;/h2-6H,1H2;1-5H;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBAECKRTWHKHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Fe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

34801-99-5
Record name Poly(vinylferrocene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34801-99-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID00925784
Record name Vinylferrocene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ferrocene, ethenyl-

CAS RN

1271-51-8
Record name Vinylferrocene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1271-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vinylferrocene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001271518
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vinylferrocene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00925784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the common methods for synthesizing vinylferrocene?

A1: Vinylferrocene can be synthesized via various methods, including:* Friedel-Crafts acylation of ferrocene, followed by reduction and elimination. [] * Wittig reaction of formylferrocene with a suitable phosphonium ylide.* Heck coupling reaction of vinyl halides or triflates with ferrocene.

Q2: Can vinylferrocene undergo polymerization? If so, what types of polymerization are possible?

A2: Yes, vinylferrocene readily undergoes polymerization. Both free radical polymerization [, , , , , ] and cationic polymerization [] have been successfully employed to produce polyvinylferrocene (PVFc).

Q3: What are the advantages of using living anionic polymerization to synthesize polyvinylferrocene?

A3: Living anionic polymerization of vinylferrocene allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersities. This technique also enables the preparation of block copolymers with precise architectures. [, ]

Q4: What challenges are associated with the anionic polymerization of vinylferrocene?

A4: One significant challenge is the propensity of propagating polyvinylferrocene anions to lose reactivity, entering a "sleeping" state. This can lead to incomplete monomer consumption and broader molecular weight distributions. []

Q5: How can the deactivation of polyvinylferrocene macro-anions during anionic polymerization be addressed?

A5: Reactivation of "sleeping" PVFc macro-anions can be achieved by treating them with 1,1-dimethylsilacyclobutane and 1,1-diphenylethylene. This method allows for the preparation of well-defined block copolymers with high coupling efficiencies. []

Q6: What makes vinylferrocene and its polymers electrochemically interesting?

A6: The ferrocene moiety in vinylferrocene undergoes a reversible one-electron redox reaction, making it and its polymers electrochemically active. [, , , , , , , ]

Q7: How does the electrochemical behavior of polyvinylferrocene change with its oxidation state?

A7: The diffusion coefficient for charge transport, redox capacitance, and exchange current density of PVF films are all dependent on the polymer's oxidation state. These parameters can be determined using impedance analysis. []

Q8: Can polyvinylferrocene be used as a component in electrochemical sensors?

A8: Yes, PVFc and its copolymers have shown promise as electrode materials for electrochemical sensors. For example, PVFc-based sensors have been developed for detecting hydrogen peroxide, glucose, and phenol derivatives. [, , , , ]

Q9: How does the incorporation of other monomers affect the electrochemical properties of polyvinylferrocene copolymers?

A9: The choice of comonomer and its concentration can significantly impact the electrochemical properties of PVFc copolymers. For instance, increasing the concentration of a comonomer like styrene, vinylanthracene, or methyl methacrylate generally leads to enhanced electrochemical stability in PVFc copolymers. []

Q10: How does the solvent environment influence the electrochemical behavior of polyvinylferrocene films?

A10: PVFc films exhibit a "solvent sensitivity" effect, meaning their electrochemical response is influenced by the solvent. Charge density within the film can vary depending on the solvent used. For example, significant differences are observed when cycling PVF films between propylene carbonate- and tetramethylene sulfone-based electrolytes. []

Q11: What is the molecular formula and weight of vinylferrocene?

A11: The molecular formula of vinylferrocene is C12H12Fe, and its molecular weight is 212.08 g/mol.

Q12: What spectroscopic techniques are commonly used to characterize vinylferrocene and its polymers?

A12: Several techniques are employed for characterization, including:* Nuclear Magnetic Resonance (NMR) spectroscopy: Provides structural information and insights into polymer composition. [, , , ]* Infrared (IR) spectroscopy: Identifies functional groups and can be used to compare polymers prepared by different methods. [, , ] * Ultraviolet-Visible (UV-Vis) spectroscopy: Useful for studying electronic transitions and can indicate the presence of unsaturation in polymers. [] * Mössbauer spectroscopy: Provides information about the oxidation state and spin state of iron in ferrocene-containing materials. [, ] * X-ray Photoelectron Spectroscopy (XPS): Analyzes the elemental composition and chemical states of elements in thin films. []

Q13: How does the morphology of polyvinylferrocene films influence their electrochemical properties?

A13: The morphology of PVF films, particularly their thickness and uniformity, can significantly affect their electrochemical behavior. Thinner films tend to exhibit non-limiting charge transport, while thicker films often display diffusion-controlled responses. [, , ]

Q14: How can the surface of materials be modified using vinylferrocene?

A14: Vinylferrocene can be used to modify surfaces through techniques like:* Self-assembly: Poly(vinylferrocene)-graft-poly(propylene sulfide) copolymers can form self-assembled monolayers on gold electrodes. []* Electrochemical deposition: Polyvinylferrocene films can be deposited onto electrode surfaces through electrochemical reduction of vinylferrocene. []* Photochemical grafting: Vinylferrocene can be grafted onto silicon surfaces using UV irradiation. [, ]

Q15: Does vinylferrocene have applications beyond electrochemistry?

A15: Yes, vinylferrocene has shown potential in other areas such as:* Catalysis: Ferrocenyl groups in polymers can act as catalysts or supports for catalytic species. [, ]* Redox-responsive materials: Vinylferrocene-containing polymers can be designed to respond to changes in redox potential, enabling applications in drug delivery and sensing. [, ]* Molecular electronics: The unique electronic properties of ferrocene make vinylferrocene a potential building block for molecular electronic devices. []

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